1-Aminocycloundecane-1-carboxylic acid
Description
1-Aminocycloundecane-1-carboxylic acid (ACUCA) is a non-proteinogenic amino acid characterized by an 11-membered cycloundecane ring with both amino (-NH₂) and carboxylic acid (-COOH) groups attached to the same carbon atom. Its molecular formula is C₁₂H₂₃NO₂, and it exhibits unique conformational flexibility due to its medium-sized ring structure. ACUCA’s larger ring size reduces steric strain compared to smaller cyclic amino acids, which may influence its solubility, stability, and interactions in biochemical systems .
Properties
CAS No. |
69202-46-6 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-aminocycloundecane-1-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c13-12(11(14)15)9-7-5-3-1-2-4-6-8-10-12/h1-10,13H2,(H,14,15) |
InChI Key |
LJYONFUFYNWMGN-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCC1)(C(=O)O)N |
Canonical SMILES |
C1CCCCCC(CCCC1)(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ring Size and Strain
- Small rings (3–4 members): High ring strain (e.g., ACC’s cyclopropane) increases reactivity, making ACC a critical ethylene precursor . Strain also limits stability under physiological conditions.
- Medium rings (11–12 members): ACUCA and AC12C exhibit reduced strain, enhancing thermal stability. AC12C’s hydrophobicity is advantageous for membrane studies .
Functional Group Modifications
- Methoxy vs. Amino Groups: 1-Methoxycyclopropane-1-carboxylic acid’s -OCH₃ group reduces nucleophilicity compared to ACC’s -NH₂, limiting its role in biological pathways but expanding synthetic utility .
- Methyl Substitutions: Compounds like 1-amino-3,3-dimethylcyclohexane-1-carboxylic acid demonstrate how methyl groups enhance steric hindrance, affecting binding affinity in enzyme studies .
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